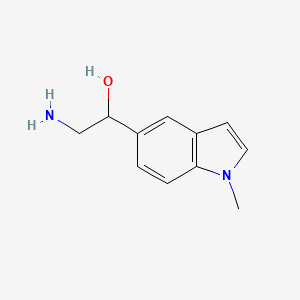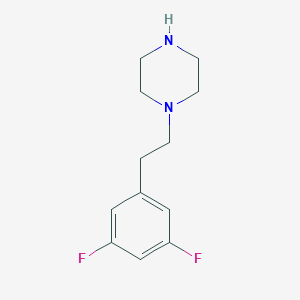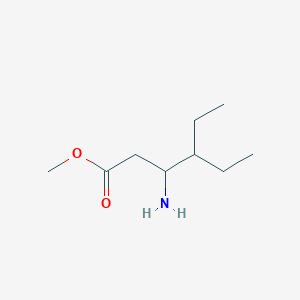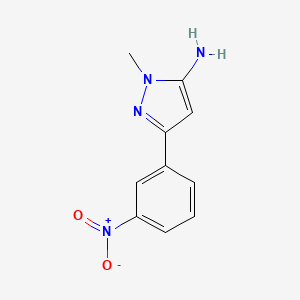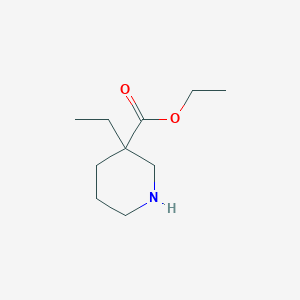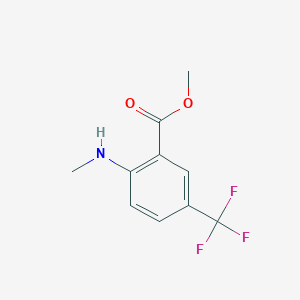
N-methyl-5-trifluoromethylanthranilic methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-5-trifluoromethylanthranilic methyl ester is an organic compound that belongs to the class of anthranilic acid derivatives This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-trifluoromethylanthranilic methyl ester typically involves the esterification of N-methyl-5-trifluoromethylanthranilic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of a continuous flow reactor, which allows for better control of reaction parameters and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
N-methyl-5-trifluoromethylanthranilic methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted anthranilic esters with different functional groups.
科学的研究の応用
N-methyl-5-trifluoromethylanthranilic methyl ester has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: In the agrochemical industry, it is explored for its potential as a pesticide or herbicide due to its unique chemical properties.
作用機序
The mechanism of action of N-methyl-5-trifluoromethylanthranilic methyl ester depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to a range of biological effects. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency and efficacy. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
N-methylanthranilic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
5-trifluoromethylanthranilic acid: Similar structure but without the methyl ester group, leading to different reactivity and applications.
Methyl anthranilate: Lacks both the trifluoromethyl and N-methyl groups, resulting in distinct chemical behavior and uses.
Uniqueness
N-methyl-5-trifluoromethylanthranilic methyl ester is unique due to the presence of both the trifluoromethyl and N-methyl groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and potential biological activities. These features make it a valuable compound for various scientific research applications, particularly in the development of new pharmaceuticals and agrochemicals.
特性
分子式 |
C10H10F3NO2 |
|---|---|
分子量 |
233.19 g/mol |
IUPAC名 |
methyl 2-(methylamino)-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H10F3NO2/c1-14-8-4-3-6(10(11,12)13)5-7(8)9(15)16-2/h3-5,14H,1-2H3 |
InChIキー |
UDIWUQFBDZRCKR-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


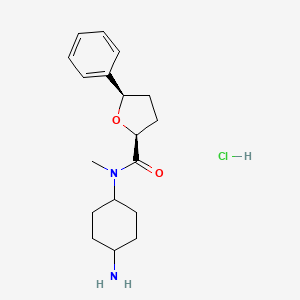
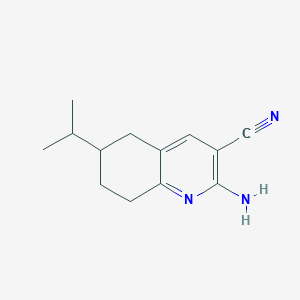


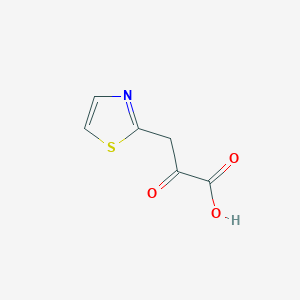

![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
